4-Hexylbenzoic acid methyl ester is an organic compound with the molecular formula and a molecular weight of approximately 220.31 g/mol. It is classified as an ester, specifically derived from 4-hexylbenzoic acid and methanol. The compound features a hexyl group attached to the benzene ring at the para position, which contributes to its unique properties and applications in various fields, including materials science and organic chemistry .
The synthesis of 4-hexylbenzoic acid methyl ester typically involves:
4-Hexylbenzoic acid methyl ester finds applications in various fields:
Interaction studies involving 4-hexylbenzoic acid methyl ester focus on its behavior in mixtures with other organic solvents or polymers. These studies assess its compatibility, solubility, and effects on the physical properties of blends. Such investigations are crucial for applications in coatings, adhesives, and plastic formulations .
Several compounds share structural similarities with 4-hexylbenzoic acid methyl ester. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Octylbenzoic acid methyl ester | Longer octyl chain enhances hydrophobicity | |
| 4-Dodecylbenzoic acid methyl ester | Even longer alkyl chain for specialized applications | |
| Methyl benzoate | Simpler structure, used primarily as a solvent | |
| 4-Methylbenzoic acid methyl ester | Contains a methyl group instead of hexyl |
Uniqueness: The presence of the hexyl group in 4-hexylbenzoic acid methyl ester distinguishes it from other benzoate esters by enhancing its solubility in non-polar solvents and improving its utility in high-performance materials.
The thermodynamic properties of 4-Hexylbenzoic acid methyl ester represent fundamental characteristics that govern its physical behavior and processing applications. This compound, with the molecular formula C14H20O2 and molecular weight of 220.31 g/mol, exhibits distinctive thermal characteristics derived from its aromatic ester structure and extended aliphatic chain [1].
Melting Point and Thermal Transitions
The solubility profile of 4-Hexylbenzoic acid methyl ester in organic solvents is governed by its amphiphilic molecular structure, featuring both hydrophobic aromatic and aliphatic components alongside the polar ester functionality. This combination results in favorable interactions with a broad range of organic solvents while maintaining limited water solubility .
Polar Aprotic Solvent Systems
4-Hexylbenzoic acid methyl ester demonstrates excellent solubility in polar aprotic solvents, which are characterized by their ability to solvate polar molecules without forming hydrogen bonds as proton donors [8]. The compound shows particularly favorable dissolution in acetonitrile, dimethylformamide, and dimethyl sulfoxide due to favorable dipole-dipole interactions between the ester carbonyl group and the solvent molecules.
Dichloromethane and chloroform represent important solvents for this compound, with related benzoic acid esters showing good solubility in these halogenated systems [9] [10]. The moderate polarity of these solvents (dielectric constants of 9.1 and 4.8 respectively) [8] provides effective solvation of the aromatic ester while accommodating the hydrophobic hexyl chain through dispersion forces.
Acetone and other ketonic solvents demonstrate favorable interactions with 4-Hexylbenzoic acid methyl ester [8]. The carbonyl functionality in acetone forms favorable dipole interactions with the ester group, while the relatively low polarity permits effective solvation of the hydrophobic components. Ethyl acetate similarly provides good solvation through both polar and non-polar interactions [8].
Polar Protic Solvent Compatibility
The behavior of 4-Hexylbenzoic acid methyl ester in polar protic solvents reflects the competing effects of hydrogen bonding capability and hydrophobic interactions. Methanol demonstrates significant solvation capacity for related benzoic acid esters, with methyl 4-tert-butylbenzoate showing miscibility with methanol [5]. The ability of alcoholic solvents to act as both hydrogen bond donors and acceptors facilitates favorable interactions with the ester carbonyl group.
Ethanol provides similar solvation characteristics, with related aromatic esters demonstrating good solubility in ethanol systems [11] [3]. The solubility of methyl benzoate in ethanol is reported as "soluble 60%, clear (1mL/4ml)" [3], indicating substantial but not complete miscibility. For 4-Hexylbenzoic acid methyl ester, the extended alkyl chain would be expected to reduce ethanol solubility compared to simple methyl benzoate due to increased hydrophobic character.
Longer-chain alcohols such as 1-propanol and 2-propanol demonstrate progressively reduced solvation capacity as the hydrophobic character of the alcohol increases while maintaining hydrogen bonding capability [12]. The solubility order typically follows: methanol > ethanol > 1-propanol > 2-propanol for compounds with significant polar character [13].
Non-Polar Solvent Systems
4-Hexylbenzoic acid methyl ester shows excellent compatibility with non-polar organic solvents due to its substantial hydrophobic character. Hexane and other aliphatic hydrocarbons provide effective solvation of the alkyl chain component while the aromatic system contributes additional favorable interactions through π-π and dispersion forces [14].
Benzene and toluene represent particularly favorable solvents for aromatic ester compounds [14]. The π-π stacking interactions between aromatic rings provide additional stabilization beyond simple dispersion forces. Toluene, with its methyl substituent, offers slightly enhanced solvation compared to benzene for compounds with alkyl substitution patterns.
Chloroform demonstrates exceptional solvation properties for aromatic esters, combining moderate polarity with good hydrogen bond accepting capability [15]. Related compounds such as benzyl benzoate show complete miscibility with chloroform [15]. The compound 4-(4-Hydroxybutyl)benzoic acid methyl ester, a structural analogue, demonstrates slight solubility in chloroform [10], suggesting favorable but limited interactions for highly polar derivatives.
Solvent Selection Guidelines
The optimal solvent selection for 4-Hexylbenzoic acid methyl ester depends on the intended application and required solubility level. For maximum solubility, polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide provide the best performance [8]. For synthetic applications requiring moderate polarity, dichloromethane or chloroform offer excellent solvation with convenient handling properties [9].
For crystallization or purification processes, alcohol systems may provide optimal conditions through controlled solubility and selective precipitation. The systematic variation in alcohol chain length allows fine-tuning of solubility parameters to achieve desired separation efficiency [12].
| Solvent Class | Representative Solvents | Expected Solubility | Primary Interactions |
|---|---|---|---|
| Polar Aprotic | DMF, DMSO, Acetonitrile | Excellent | Dipole-dipole, dispersion |
| Chlorinated | Chloroform, Dichloromethane | Very Good | Moderate polarity, dispersion |
| Alcohols | Methanol, Ethanol | Good to Moderate | Hydrogen bonding, dipole |
| Aromatic | Benzene, Toluene | Very Good | π-π stacking, dispersion |
| Ketones | Acetone, MEK | Good | Carbonyl interactions |
The spectroscopic characterization of 4-Hexylbenzoic acid methyl ester provides definitive structural identification and quantitative analytical capabilities through multiple complementary techniques. Each spectroscopic method offers unique insights into specific molecular features and structural elements [16] [17] [7].
Proton Nuclear Magnetic Resonance Spectroscopy
The proton Nuclear Magnetic Resonance spectrum of 4-Hexylbenzoic acid methyl ester exhibits characteristic signals that enable unambiguous structural assignment. The aromatic region typically appears between 7.0-8.0 ppm, with the benzoic ester system showing a characteristic pattern for para-disubstituted benzene derivatives [18].
The aromatic proton signals appear as two distinct doublets due to the symmetrical substitution pattern. The protons ortho to the ester group (positions 2 and 6) resonate at approximately 7.9-8.0 ppm due to the electron-withdrawing effect of the carbonyl group [18]. The protons ortho to the hexyl chain (positions 3 and 5) appear at 7.2-7.3 ppm, experiencing less deshielding from the electron-donating alkyl substituent [19] [18].
The methyl ester group produces a characteristic singlet at approximately 3.88 ppm, consistent with the chemical shift observed for related methyl benzoate derivatives [18] [3]. This signal integrates for three protons and serves as a diagnostic peak for ester functionality confirmation.
The hexyl chain presents a complex multiplet pattern in the aliphatic region (0.8-2.8 ppm). The benzylic methylene group (CH2 directly attached to the aromatic ring) appears as a triplet at approximately 2.6 ppm due to coupling with the adjacent methylene group [19]. The remaining methylene groups of the hexyl chain appear as overlapping multiplets in the region 1.2-1.6 ppm, while the terminal methyl group produces a characteristic triplet at approximately 0.9 ppm [18].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The Carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information with enhanced resolution of carbon environments. The carbonyl carbon of the ester group appears at approximately 167 ppm, characteristic of aromatic ester systems [18]. The aromatic carbons exhibit signals in the range 127-130 ppm for the ring carbons and approximately 140-145 ppm for the quaternary carbons bearing substituents [19] [18].
The methyl ester carbon resonates at approximately 52 ppm, consistent with the chemical shift range observed for methyl esters of benzoic acid derivatives [18]. The hexyl chain carbons appear in the aliphatic region, with the benzylic carbon at approximately 35 ppm and the remaining methylene carbons distributed between 22-32 ppm [19]. The terminal methyl carbon of the hexyl chain typically appears at approximately 14 ppm [18].
Infrared Spectroscopy
The infrared spectrum of 4-Hexylbenzoic acid methyl ester displays characteristic absorption bands that provide functional group identification and structural confirmation [17]. The ester carbonyl group produces a strong absorption band at approximately 1680-1720 cm⁻¹, with the exact frequency dependent on the electronic environment and crystal packing effects [17] [20].
The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, while the aliphatic C-H stretching modes of the hexyl chain and methyl ester group produce absorption bands in the range 2850-2950 cm⁻¹ [17]. The aromatic C=C stretching vibrations manifest as multiple bands in the region 1450-1600 cm⁻¹, characteristic of substituted benzene systems [17] [20].
The C-O stretching vibration of the ester group produces absorption bands in the region 1200-1300 cm⁻¹, while aromatic C-H out-of-plane bending vibrations appear in the fingerprint region below 1000 cm⁻¹ [17]. The para-substitution pattern of the benzene ring generates a characteristic out-of-plane bending mode at approximately 830 cm⁻¹ [20].
Mass Spectrometry Fragmentation Patterns
The mass spectral behavior of 4-Hexylbenzoic acid methyl ester under electron ionization conditions follows predictable fragmentation pathways characteristic of aromatic ester systems [7] [21]. The molecular ion peak appears at m/z 220, corresponding to the molecular weight of 220.31 g/mol [1].
The base peak typically results from α-cleavage adjacent to the carbonyl group, producing the characteristic benzoyl cation (C6H5CO+) at m/z 105 [7] [22]. This fragmentation pattern is diagnostic for benzoic acid derivatives and represents the most stable fragment ion due to resonance stabilization of the acylium ion [23].
Loss of the methoxy radical (OCH3, mass 31) from the molecular ion produces a significant fragment at m/z 189, corresponding to the 4-hexylbenzoyl cation [7] [22]. Additional fragmentation of the hexyl chain occurs through successive loss of CH2 units, generating a series of fragment ions spaced 14 mass units apart [7].
The tropylium ion (C7H7+) at m/z 91 may appear as a minor fragment, though this pathway is less favored in compounds lacking benzylic positions [22]. McLafferty rearrangement processes can occur but are typically of lower intensity compared to simple α-cleavage pathways [7] [22].
The fragmentation pattern provides valuable structural information for compound identification and can be used for quantitative analysis when characteristic fragment ions are monitored [24]. The molecular ion peak intensity is typically moderate for aromatic esters, providing reliable molecular weight determination [21] [23].
| Spectroscopic Technique | Key Diagnostic Signals | Chemical Shift/Frequency | Structural Information |
|---|---|---|---|
| ¹H NMR | Aromatic protons | 7.2-8.0 ppm | Para-disubstitution pattern |
| ¹H NMR | Methyl ester | 3.88 ppm | Ester functionality |
| ¹H NMR | Benzylic CH2 | 2.6 ppm | Aromatic-alkyl linkage |
| ¹³C NMR | Carbonyl carbon | 167 ppm | Ester group confirmation |
| IR | C=O stretch | 1680-1720 cm⁻¹ | Ester carbonyl |
| IR | Aromatic C=C | 1450-1600 cm⁻¹ | Benzene ring |
| MS | Molecular ion | m/z 220 | Molecular weight |
| MS | Benzoyl cation | m/z 105 | Characteristic fragmentation |